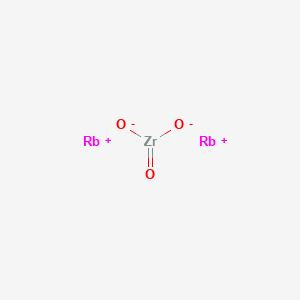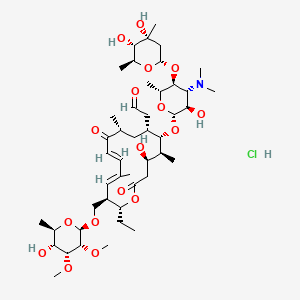
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound1. However, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry2.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant research interest. Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2. However, the specific synthesis process for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. The “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” suggests that it contains a piperidine ring, two phenyl groups, a pyrazole ring, and a carboxylic acid group. However, the exact molecular structure is not available in the literature3.Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, the specific chemical reactions involving “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, the specific physical and chemical properties of “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature4.Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. Unfortunately, specific safety and hazard information for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” is not readily available in the literature.
Zukünftige Richtungen
Piperidine derivatives continue to be a focus of research due to their importance in drug design. Future research will likely continue to explore the synthesis, properties, and biological activities of these compounds5. However, specific future directions for “1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid” are not readily available in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited specific information about this exact compound.
Eigenschaften
CAS-Nummer |
1338247-77-0 |
|---|---|
Produktname |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.41034 |
Synonyme |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)


